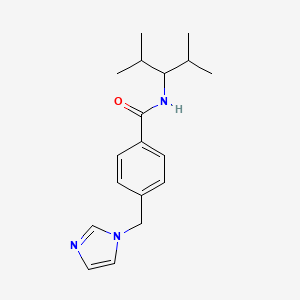
2-(4-chlorophenyl)-N-(2-ethylphenyl)-1-pyrrolidinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-chlorophenyl)-N-(2-ethylphenyl)-1-pyrrolidinecarboxamide, also known as Etizolam, is a synthetic drug belonging to the thienodiazepine class. It is a psychoactive substance that is commonly used for its anxiolytic and sedative effects. Etizolam is a popular research chemical due to its unique properties and potential therapeutic applications.
Wirkmechanismus
2-(4-chlorophenyl)-N-(2-ethylphenyl)-1-pyrrolidinecarboxamide acts on the central nervous system by binding to the benzodiazepine site on the GABA-A receptor. This results in an increase in the inhibitory effects of GABA, leading to a decrease in neuronal excitability. This mechanism of action is similar to that of benzodiazepines, but 2-(4-chlorophenyl)-N-(2-ethylphenyl)-1-pyrrolidinecarboxamide has been shown to have a higher affinity for the GABA-A receptor than traditional benzodiazepines.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-(4-chlorophenyl)-N-(2-ethylphenyl)-1-pyrrolidinecarboxamide are well-documented. It has been shown to reduce anxiety and induce sedation in animal models. It also has anticonvulsant and muscle relaxant properties. 2-(4-chlorophenyl)-N-(2-ethylphenyl)-1-pyrrolidinecarboxamide has been shown to have a short half-life, which makes it useful for acute treatment of anxiety and insomnia.
Vorteile Und Einschränkungen Für Laborexperimente
2-(4-chlorophenyl)-N-(2-ethylphenyl)-1-pyrrolidinecarboxamide has several advantages for use in lab experiments. It has a well-established synthesis method and is readily available for purchase. It has also been extensively studied, and its properties are well-documented. However, there are also limitations to using 2-(4-chlorophenyl)-N-(2-ethylphenyl)-1-pyrrolidinecarboxamide in lab experiments. Its psychoactive properties can make it difficult to control for variables, and its short half-life can make it challenging to study long-term effects.
Zukünftige Richtungen
There are several future directions for research on 2-(4-chlorophenyl)-N-(2-ethylphenyl)-1-pyrrolidinecarboxamide. One area of interest is its potential use in the treatment of anxiety disorders and insomnia. There is also potential for its use in the treatment of epilepsy and alcohol withdrawal syndrome. Further research is needed to fully understand the mechanism of action of 2-(4-chlorophenyl)-N-(2-ethylphenyl)-1-pyrrolidinecarboxamide and its potential therapeutic applications. Additionally, more research is needed to understand the long-term effects of 2-(4-chlorophenyl)-N-(2-ethylphenyl)-1-pyrrolidinecarboxamide use and its potential for abuse.
Synthesemethoden
2-(4-chlorophenyl)-N-(2-ethylphenyl)-1-pyrrolidinecarboxamide is synthesized through a multi-step process that involves the reaction of 2-ethyl-2-phenylmalonamide with 4-chlorobenzyl chloride in the presence of a base. The resulting compound is then treated with pyrrolidine to form the final product, 2-(4-chlorophenyl)-N-(2-ethylphenyl)-1-pyrrolidinecarboxamide. This synthesis method has been well-established and is commonly used to produce 2-(4-chlorophenyl)-N-(2-ethylphenyl)-1-pyrrolidinecarboxamide for research purposes.
Wissenschaftliche Forschungsanwendungen
2-(4-chlorophenyl)-N-(2-ethylphenyl)-1-pyrrolidinecarboxamide has been extensively studied for its potential therapeutic applications. It has been shown to have anxiolytic, sedative, anticonvulsant, and muscle relaxant properties. These properties make it a promising candidate for the treatment of anxiety disorders, insomnia, and epilepsy. 2-(4-chlorophenyl)-N-(2-ethylphenyl)-1-pyrrolidinecarboxamide has also been studied for its potential use in the treatment of alcohol withdrawal syndrome.
Eigenschaften
IUPAC Name |
2-(4-chlorophenyl)-N-(2-ethylphenyl)pyrrolidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN2O/c1-2-14-6-3-4-7-17(14)21-19(23)22-13-5-8-18(22)15-9-11-16(20)12-10-15/h3-4,6-7,9-12,18H,2,5,8,13H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTLPAHHKPZURJH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)N2CCCC2C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-methyl-N-{[1-(2-methylphenyl)-1H-pyrazol-4-yl]methyl}-1-[(2E)-3-phenyl-2-propen-1-yl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6040378.png)
![2-(4-{[1-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}-1-isobutyl-2-piperazinyl)ethanol](/img/structure/B6040385.png)
![N-isobutyl-3-{[(4-methoxyphenyl)acetyl]amino}benzamide](/img/structure/B6040389.png)
![3-methyl-1-[6-(1-piperidinyl)-3-pyridazinyl]-4-(3-thienyl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6040404.png)

![8-(4-fluorobenzoyl)-11a,11b-dihydro-8H-pyrrolo[3',4':3,4]pyrrolo[2,1-a]isoquinoline-9,11(8aH,10H)-dione](/img/structure/B6040424.png)
![1-cyclopentyl-4-[4-(2-propyn-1-yloxy)phenyl]-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6040431.png)
![2-[1-(2,4-difluorobenzyl)-2-piperidinyl]ethanol](/img/structure/B6040436.png)
![2-(4-chloro-3-methylphenoxy)-N-[4-(4-methyl-1-piperazinyl)phenyl]acetamide](/img/structure/B6040441.png)
![3-{[2-(2-furyl)-1-pyrrolidinyl]carbonyl}-5-(4-methoxyphenyl)isoxazole](/img/structure/B6040443.png)
![N-[1-(1-{[5-methyl-2-(2-thienyl)-1,3-oxazol-4-yl]methyl}-4-piperidinyl)-1H-pyrazol-5-yl]cyclopropanecarboxamide](/img/structure/B6040470.png)
![5-{1-[(2-methoxy-6,7-dihydro-5H-cyclopenta[b]pyridin-3-yl)carbonyl]-2-pyrrolidinyl}-N-methyl-2-thiophenecarboxamide](/img/structure/B6040472.png)

![3-ethyl-5-{[3-(4-methylphenyl)-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B6040478.png)